molecular formula C16H17F3N8 B12244186 9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12244186
M. Wt: 378.36 g/mol
InChI Key: HWUVAIQEIOQEJR-UHFFFAOYSA-N
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Description

9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with an ethyl group and a piperazine ring bearing a trifluoromethyl pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group and the piperazine ring. The final step involves the attachment of the trifluoromethyl pyrimidine moiety. Common reagents used in these reactions include ethylating agents, piperazine, and trifluoromethyl pyrimidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like acetonitrile or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-6-{4-[4-(methyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
  • 9-ethyl-6-{4-[4-(fluoro)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
  • 9-ethyl-6-{4-[4-(chloro)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

Uniqueness

The presence of the trifluoromethyl group in 9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds with different substituents, potentially leading to enhanced biological activity and improved pharmacokinetic profiles .

Properties

Molecular Formula

C16H17F3N8

Molecular Weight

378.36 g/mol

IUPAC Name

9-ethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]purine

InChI

InChI=1S/C16H17F3N8/c1-2-25-10-23-12-13(25)21-9-22-14(12)26-5-7-27(8-6-26)15-20-4-3-11(24-15)16(17,18)19/h3-4,9-10H,2,5-8H2,1H3

InChI Key

HWUVAIQEIOQEJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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